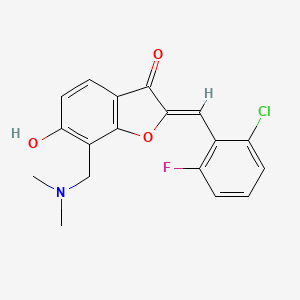
(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H15ClFNO3 and its molecular weight is 347.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
Synthesis
The synthesis of this compound typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 7-dimethylaminomethyl-6-hydroxybenzofuran-3(2H)-one under acidic conditions. The reaction yields a product that can be purified through recrystallization or chromatography.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of various benzofuran derivatives, including our compound of interest. For instance, compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines such as K562 (human leukemia) and MCF-7 (breast cancer) cells.
Table 1: Cytotoxicity Data of Related Benzofuran Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | K562 | 15 | Apoptosis via ROS generation |
| Compound 2 | MCF-7 | 10 | Mitochondrial dysfunction |
| This compound | K562 | TBD | TBD |
Note: TBD = To Be Determined based on future experimental results.
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Signaling Pathways : Compounds in this class may inhibit pathways such as IL-6 signaling, which is crucial for cancer cell proliferation and survival.
- Mitochondrial Dysfunction : Disruption of mitochondrial function has been observed, leading to the release of cytochrome c and subsequent activation of caspases involved in apoptosis.
Case Studies
A study conducted on a related compound demonstrated significant induction of apoptosis in K562 cells through increased levels of ROS and activation of caspases 3 and 7 after prolonged exposure. The study indicated that the structural modifications in benzofuran derivatives significantly influence their biological activities, suggesting that this compound may exhibit similar or enhanced effects due to its specific substituents.
Toxicological Profile
Preliminary toxicological assessments indicate that compounds in the benzofuran class can exhibit harmful effects depending on their structure. For example, acute toxicity studies suggest that certain derivatives may be harmful if ingested or if they come into contact with skin.
Table 2: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | H302 (harmful if swallowed) |
| Skin Irritation | H315 (causes skin irritation) |
属性
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3/c1-21(2)9-12-15(22)7-6-10-17(23)16(24-18(10)12)8-11-13(19)4-3-5-14(11)20/h3-8,22H,9H2,1-2H3/b16-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMMASTUHGZBRF-PXNMLYILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














